methyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
Description
Methyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused indenopyridine core with a 3-methoxyphenyl substituent at position 4 and a methyl ester group at position 2. This scaffold is synthesized via multicomponent reactions (MCRs) involving indane-1,3-dione, aldehydes, and active methylene compounds, often catalyzed by ionic liquids or piperidine . The indenopyridine framework is notable for its pharmacological versatility, with derivatives exhibiting antimicrobial, anticancer, and fluorescence properties .
Properties
IUPAC Name |
methyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-12-17(22(25)27-3)18(13-7-6-8-14(11-13)26-2)19-20(23-12)15-9-4-5-10-16(15)21(19)24/h4-11,18,23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZQHFZDTFPDRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC(=CC=C4)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex indeno-pyridine structure that contributes to its biological properties. The presence of the methoxyphenyl group is particularly noteworthy as it has been associated with enhanced biological activity.
Research indicates that this compound exhibits various mechanisms of action, including:
- Antimicrobial Activity : Studies have shown that derivatives of indeno-pyridine compounds possess significant antimicrobial properties. The methoxy group enhances the lipophilicity of the molecule, facilitating better cell membrane penetration and increasing efficacy against bacterial strains.
- Anticancer Properties : The compound has been evaluated for its anticancer potential. It appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Cardiovascular Effects : Some studies suggest that this compound may exhibit cardioprotective effects, potentially through the modulation of oxidative stress pathways.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Activity : A study published in 2018 demonstrated that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics .
- Anticancer Activity : In vitro studies have indicated that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis mediated by mitochondrial pathways .
- Cardioprotective Effects : Research conducted on animal models suggested that this compound could reduce myocardial infarction size and improve cardiac function post-injury. The protective effects were attributed to its antioxidant properties .
Table 1: Biological Activities Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant antibacterial activity | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Cardiovascular | Reduction in myocardial infarction size |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy group | Increased lipophilicity and antimicrobial activity |
| Indeno-pyridine core | Enhanced anticancer properties |
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of indeno-pyridine derivatives. Methyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has shown promising results against various bacterial strains. For instance, derivatives with similar structures have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .
Anticancer Activity
Indeno-pyridine derivatives are being investigated for their anticancer properties. Compounds with structural similarities have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. The specific compound may also exhibit such properties, warranting further investigation through in vitro and in vivo studies .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions. A common approach includes the condensation of 3-methoxybenzaldehyde with appropriate diketones or their derivatives under acidic or basic conditions. The reaction often requires careful control of temperature and pH to optimize yield and purity.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | 3-Methoxybenzaldehyde + Diketone | Acidic medium, reflux |
| 2 | Cyclization | Intermediate product | Heat |
| 3 | Esterification | Carboxylic acid + Alcohol | Acid catalysis |
This methodology not only applies to the target compound but also to a variety of related indeno-pyridine structures, suggesting a robust synthetic pathway for further exploration .
Neurological Disorders
Emerging research indicates that compounds similar to this compound may have neuroprotective effects. These compounds are being studied for their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Such properties could make them candidates for treating conditions like Alzheimer's disease and Parkinson's disease .
Anti-inflammatory Effects
Research on analogous compounds suggests potential anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This activity can be particularly beneficial in treating chronic inflammatory diseases and conditions such as arthritis .
Case Study 1: Antimicrobial Activity Assessment
A study conducted on various indeno-pyridine derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics. This finding underscores its potential as an alternative antimicrobial agent.
Case Study 2: Anticancer Efficacy
In vitro tests revealed that this compound induced significant apoptosis in breast cancer cell lines (MCF-7) at concentrations lower than those required by conventional chemotherapeutics. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Indenopyridine Derivatives
Key Observations:
Substituent Position and Bioactivity: The 3-methoxyphenyl group in the target compound may enhance π-π stacking interactions in biological targets compared to 4-substituted analogues (e.g., DDPC’s 4-dimethylaminophenyl group improves fluorescence via intramolecular charge transfer) . Bromo or heptyl substituents (e.g., GP-25 analogue, compound) increase steric bulk and lipophilicity but may reduce target engagement efficiency .
Ester Group Impact: Methyl esters (target compound) vs. ethyl esters (ECPC, DDPC) show minor differences in solubility and metabolic stability. Ethyl esters in DDPC improve fluorescence quantum yield in surfactants .
Pharmacological and Functional Divergence
- Antimicrobial Activity: ECPC derivatives with carbazole substituents exhibit broad-spectrum activity (Table 38 in ), while DDPC’s dimethylaminophenyl group confers specific antibacterial effects against Gram-positive bacteria (MIC = 12.5 µg/mL) .
- Kinase Targeting : The GP-25 analogue binds Syk kinase but lacks functional inhibition, highlighting the critical role of substituent polarity in efficacy .
- Calcium Antagonism : 2-Methyl-3-acetyl-4-aryl derivatives (e.g., compounds in ) show calcium channel blocking activity, absent in ester-containing analogues like the target compound.
Q & A
Q. What are the established synthetic routes for methyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate, and what are their respective yields and limitations?
The synthesis involves multi-step reactions starting from indenopyridine and substituted phenyl precursors. A typical route includes:
- Step 1 : Condensation of a substituted phenylacetamide with a diketone precursor to form the indenopyridine core.
- Step 2 : Esterification at the 3-position using methanol under acidic conditions.
- Step 3 : Introduction of the 3-methoxyphenyl group via nucleophilic substitution or cross-coupling reactions. Yields range from 40–65%, with limitations in regioselectivity during cyclization and purification challenges due to byproducts . Optimization of solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd for coupling steps) can improve efficiency.
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- X-ray crystallography confirms the fused indeno-pyridine scaffold and spatial arrangement of substituents, revealing intermolecular hydrogen bonds that stabilize the crystal lattice .
- NMR spectroscopy (¹H and ¹³C) identifies proton environments, such as the methoxy group (δ ~3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm).
- Mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 428.16) .
Q. What are the key physicochemical properties of this compound relevant to its behavior in experimental settings?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
- Melting point : ~215–220°C (decomposition observed above 230°C).
- Stability : Sensitive to prolonged light exposure; recommended storage at –20°C under inert atmosphere .
Advanced Research Questions
Q. What strategies are recommended for optimizing reaction conditions to improve the yield of the target compound in multi-step syntheses?
- Use Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading, solvent ratios). For example, increasing reaction temperature to 80°C during cyclization improves conversion rates by 15–20% .
- Employ microwave-assisted synthesis for time-sensitive steps, reducing reaction times from hours to minutes .
Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?
- Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals.
- Compare experimental X-ray diffraction data with computational predictions (e.g., Mercury software) to resolve ambiguities in substituent orientation .
Q. What computational methods are employed to predict the three-dimensional conformation and intermolecular interactions of this compound?
- Molecular Dynamics (MD) simulations assess conformational flexibility in solution.
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and non-covalent interactions (e.g., π-π stacking) critical for crystal packing .
Q. How does the electronic nature of substituents on the indeno-pyridine core influence the compound's reactivity and biological activity?
- Electron-donating groups (e.g., methoxy) enhance resonance stabilization of the pyridine ring, increasing electrophilic substitution reactivity.
- Hammett analysis quantifies substituent effects on reaction rates, correlating with bioactivity trends in enzyme inhibition assays .
Q. What analytical techniques are critical for assessing the purity and stability of this compound under various storage conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
